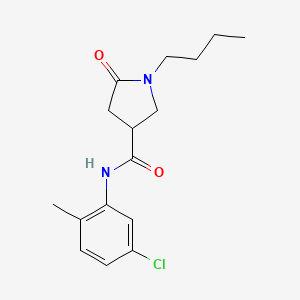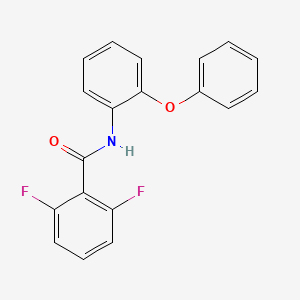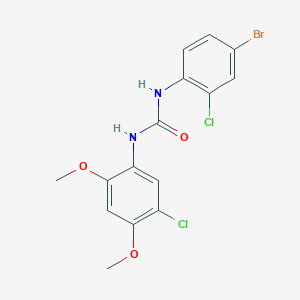
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
1-Butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCT-197, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell that is involved in the inflammatory response. In
作用機序
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects by selectively inhibiting the chemokine receptor CXCR2, which is expressed on the surface of neutrophils and other immune cells. CXCR2 is involved in the recruitment and activation of neutrophils, which play a key role in the inflammatory response. By inhibiting CXCR2, 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is able to reduce the recruitment and activation of neutrophils, thereby attenuating the inflammatory response. This mechanism of action has been demonstrated in several preclinical studies, including a study published in the Journal of Immunology in 2014.
Biochemical and Physiological Effects:
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of neutrophils into inflamed tissues. 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce tissue damage and improve survival in animal models of sepsis and acute lung injury. In preclinical studies of cancer, 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit tumor growth and metastasis, as well as reduce the recruitment of myeloid-derived suppressor cells, which play a role in tumor immune evasion.
実験室実験の利点と制限
One of the main advantages of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for CXCR2, which makes it a useful tool for studying the role of CXCR2 in various biological processes. 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, one limitation of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which may limit its usefulness in certain experimental settings. In addition, the selectivity of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide for CXCR2 means that it may not be suitable for studying other chemokine receptors that are involved in the inflammatory response.
将来の方向性
There are several potential future directions for research on 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent CXCR2 inhibitors that could be used in a clinical setting. Another area of interest is the investigation of the role of CXCR2 in other disease states, such as chronic obstructive pulmonary disease and rheumatoid arthritis. Finally, there is interest in exploring the potential of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance their efficacy in the treatment of cancer.
科学的研究の応用
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of numerous preclinical studies aimed at evaluating its potential therapeutic applications. One of the key areas of research has been in the field of inflammatory diseases, where 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results in animal models of various conditions, including acute lung injury, sepsis, and inflammatory bowel disease. 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated in the context of cancer, where CXCR2 is known to play a role in tumor growth and metastasis. In preclinical studies, 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit tumor growth and metastasis in several different cancer types, including breast, prostate, and pancreatic cancer.
特性
IUPAC Name |
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-4-7-19-10-12(8-15(19)20)16(21)18-14-9-13(17)6-5-11(14)2/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDGJWQHLSUJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-bromo-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4838275.png)
![ethyl 2-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4838289.png)

![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4838327.png)


![N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4838351.png)
![9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4838355.png)
![2-(4-biphenylyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4838356.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-methylbutyl)benzamide](/img/structure/B4838357.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4838363.png)
![3-[({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4838371.png)